5,5,7,7-tetramethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chromene, a carboxamide, and a tetrahydrothieno[2,3-c]pyridine. These groups are likely to confer specific chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the molecule may have a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might make the compound susceptible to reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Molecular Structure
Research has led to the development of methods for synthesizing chromene-3-carboxamides and related compounds, including tetrahydrothieno[2,3-c]pyridine-3-carboxamides. These compounds have been synthesized through reactions involving chromone-3-carboxamides with cyanothioacetamide, resulting in products with potential biological activity (Kornev, Tishin, & Sosnovskikh, 2019). Furthermore, novel synthetic routes have been explored for generating a diverse range of chromene derivatives, which are important in the study of biologically active compounds (Vodolazhenko et al., 2012).
Antimycobacterial Applications
A significant area of application for these compounds is in the development of novel antimycobacterial agents. For instance, tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives have been designed, synthesized, and evaluated for their inhibition of Mycobacterium tuberculosis pantothenate synthetase, showing promising antimycobacterial activity (Samala et al., 2014).
Molecular Hybridization and Bioactivity
The molecular hybridization approach has led to the creation of tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives with enhanced bioactivity against Mycobacterium tuberculosis, demonstrating the potential of these compounds in treating infectious diseases (Nallangi et al., 2014).
Antioxidant and Cytotoxic Properties
Research into chromene-based compounds also includes the synthesis and evaluation of their antioxidant and cytotoxic properties. Novel chromenyl phosphorus heterocycles have been developed, showing significant antioxidant activity and cytotoxic effects against cancer cell lines, highlighting the potential of these compounds in cancer therapy and prevention of oxidative stress (Ali et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,5,7,7-tetramethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-21(2)10-13-15(17(23)26)19(30-16(13)22(3,4)25-21)24-18(27)12-9-11-7-5-6-8-14(11)29-20(12)28/h5-9,25H,10H2,1-4H3,(H2,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYGGFWPPWCEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,7,7-tetramethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
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